molecular formula C7H4Br2O3 B080389 2,3-Dibromo-4,5-dihydroxybenzaldehyde CAS No. 14045-41-1

2,3-Dibromo-4,5-dihydroxybenzaldehyde

Cat. No.: B080389
CAS No.: 14045-41-1
M. Wt: 295.91 g/mol
InChI Key: NPHFSCNBXDSJAS-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-dihydroxybenzaldehyde is a brominated aromatic aldehyde with the molecular formula C(_7)H(_4)Br(_2)O(_3). This compound is known for its distinctive structure, featuring two bromine atoms and two hydroxyl groups on a benzaldehyde ring. It has garnered attention for its potential biological activities, including anticancer and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4,5-dihydroxybenzaldehyde typically involves the bromination of 4,5-dihydroxybenzaldehyde. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperatures to ensure selective bromination at the 2 and 3 positions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of 2,3-Dibromo-4,5-dihydroxybenzaldehyde is primarily attributed to its ability to inhibit tyrosine phosphatases. These enzymes are involved in the dephosphorylation of tyrosine residues on proteins, which is a critical step in many signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including those related to cancer and insulin resistance .

Comparison with Similar Compounds

  • 2,3-Dibromo-4,5-dihydroxybenzoic acid
  • 2,3-Dibromo-4,5-dihydroxybenzyl alcohol
  • 2,3-Dibromo-4,5-dimethoxybenzaldehyde

Comparison: 2,3-Dibromo-4,5-dihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a higher potential for biological activity, particularly in inhibiting tyrosine phosphatases and reversing insulin resistance. Its structural uniqueness also makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dibromo-4,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHFSCNBXDSJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1O)O)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463141
Record name 2,3-Dibromo-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14045-41-1
Record name 2,3-Dibromo-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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